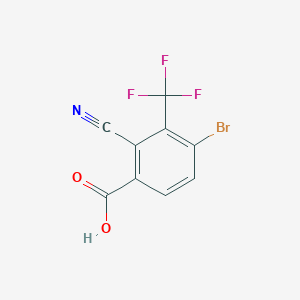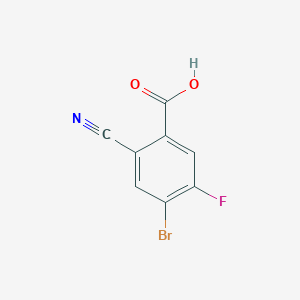
4-Bromo-3-chloro-5-fluorobenzoyl chloride
Descripción general
Descripción
4-Bromo-3-chloro-5-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative with the molecular formula C7H2BrCl2FO and a molecular weight of 271.89 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoyl chloride core, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluorobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method includes the stepwise introduction of halogens through electrophilic aromatic substitution reactions. For instance, starting with a fluorobenzoyl chloride, bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration. This method enhances the efficiency and yield of the desired product while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Further halogenation or nitration can occur at the remaining positions on the benzene ring.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Polyhalogenated Derivatives: Resulting from further electrophilic aromatic substitution.
Alcohols: Produced from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-5-fluorobenzoyl chloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-3-chloro-5-fluorobenzoyl chloride exerts its effects depends on the specific application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. The presence of electron-withdrawing halogens enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-fluorobenzoyl chloride
- 3-Chloro-4-fluorobenzoyl chloride
- 4-Bromo-3-chlorobenzoyl chloride
Uniqueness
4-Bromo-3-chloro-5-fluorobenzoyl chloride is unique due to the specific arrangement of halogens, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s combination of bromine, chlorine, and fluorine atoms allows for tailored modifications in synthetic pathways, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
4-bromo-3-chloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-6-4(9)1-3(7(10)12)2-5(6)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIRDFKZKVNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















